2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)-
Description
This compound is a quinazoline derivative characterized by a 2-aminopyrimidine core (quinazoline) with three key substituents:
- Position 7: A methoxy group (-OCH₃), which may improve solubility through hydrogen bonding while donating electrons to the quinazoline ring.
- N-substituent: An isopropyl group (-N-(1-methylethyl)), contributing steric bulk that could influence binding pocket interactions.
Properties
CAS No. |
914391-46-1 |
|---|---|
Molecular Formula |
C18H17F2N3O |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
6-(2,4-difluorophenyl)-7-methoxy-N-propan-2-ylquinazolin-2-amine |
InChI |
InChI=1S/C18H17F2N3O/c1-10(2)22-18-21-9-11-6-14(17(24-3)8-16(11)23-18)13-5-4-12(19)7-15(13)20/h4-10H,1-3H3,(H,21,22,23) |
InChI Key |
ITZVTGRHQFSIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2C=N1)C3=C(C=C(C=C3)F)F)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of quinazolinamine derivatives typically involves the following general strategies:
Condensation Reactions : These reactions often involve the condensation of anthranilic acid or its derivatives with aldehydes or ketones to form the quinazolinone core structure.
Cyclization Reactions : Cyclization can be achieved through various methods, including the use of catalysts or heat to promote the formation of the quinazoline ring.
Substitution Reactions : Post-synthesis modifications may include halogenation or alkylation to introduce specific substituents such as difluorophenyl or methoxy groups.
Specific Synthesis Pathways
Synthesis via Anthranilic Acid Derivatives :
- Starting from anthranilic acid, a common approach is to react it with a substituted phenyl ketone in the presence of an acid catalyst. This method allows for the introduction of various substituents at different positions on the quinazoline ring.
- Example Reaction:
$$
\text{Anthranilic Acid} + \text{Substituted Phenyl Ketone} \xrightarrow{\text{Acid Catalyst}} \text{Quinazolinone}
$$
Use of Electrophilic Aromatic Substitution (EAS) :
- The introduction of the difluorophenyl group can be achieved through an electrophilic aromatic substitution reaction where a suitable precursor (e.g., a fluorinated benzene) is reacted under controlled conditions.
- Example Reaction:
$$
\text{Fluorinated Benzene} + \text{Quinazolinone Intermediate} \xrightarrow{\text{EAS Conditions}} \text{Final Quinazolinamine}
$$
-
- Recent advancements have led to one-pot synthesis methods where multiple steps are combined into a single reaction vessel, improving efficiency and yield. This often involves using microwave-assisted synthesis or solvent-free conditions to enhance reaction rates and purities.
Reaction Conditions and Yields
The yields and conditions for synthesizing 2-quinazolinamine derivatives can vary significantly based on the method employed:
| Method | Conditions | Typical Yield (%) |
|---|---|---|
| Condensation with Anthranilic Acid | Acid catalyst, reflux | 70-85 |
| EAS with Difluorobenzene | Electrophilic conditions | 60-75 |
| One-Pot Microwave Synthesis | Microwave irradiation, solvent-free | 80-90 |
Purification Techniques
Post-synthesis purification is crucial for obtaining high-purity compounds:
Recrystallization : This is commonly used to purify solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling.
Chromatography : Techniques such as flash column chromatography or high-performance liquid chromatography (HPLC) are often employed to separate desired compounds from by-products and unreacted materials.
Chemical Reactions Analysis
Synthetic Routes and Core Functionalization
The quinazoline scaffold is typically synthesized via cyclization or condensation reactions. For this compound, key steps involve:
Core Formation
-
Chlorination and Substitution : Intermediate 4-chloro-7-methoxyquinazoline-6-acetate is synthesized from 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate through chlorination (POCl₃ or SOCI₂) . Subsequent substitution with 2,4-difluoroaniline introduces the 6-(2,4-difluorophenyl) group via nucleophilic aromatic displacement .
-
Methoxy Group Introduction : The 7-methoxy group is installed early via alkylation of a hydroxyl precursor (e.g., 7-hydroxyquinazoline) using methyl iodide or dimethyl sulfate under basic conditions .
Amine Functionalization
-
The -(1-methylethyl) group at position 2 is introduced via reductive amination or direct alkylation of 2-aminoquinazoline with isopropyl bromide, often employing K₂CO₃ or NaH as a base in DMF or DMSO .
6-(2,4-Difluorophenyl) Group
-
Electrophilic Aromatic Substitution : The electron-withdrawing fluorine atoms direct further substitutions to the para position of the phenyl ring. Nitration or sulfonation reactions require harsh conditions (HNO₃/H₂SO₄, 50–60°C) .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (Pd(PPh₃)₄, Na₂CO₃, 80°C) modifies the aryl group .
7-Methoxy Group
-
Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C converts the methoxy group to a hydroxyl group, enabling further derivatization (e.g., esterification) .
-
Oxidation : Under strong oxidants (CrO₃/H₂SO₄), the methoxy group remains stable, but adjacent positions may undergo oxidation .
2-NNN-(1-Methylethyl)amine
-
Alkylation/Acylation : The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides or with alkyl halides to produce tertiary amines .
-
Deprotection : Acidic hydrolysis (HCl, reflux) removes the isopropyl group, regenerating the primary amine .
Catalytic and Green Chemistry Approaches
Recent methods emphasize metal-free protocols:
-
Organocatalytic Oxidative Condensation : A 4,6-dihydroxysalicylic acid/BF₃‧Et₂O system in DMSO under O₂ facilitates the formation of quinazoline derivatives from -aminobenzylamine and benzylamine analogs, achieving yields up to 81% .
-
Solvent Optimization : Reactions in DMSO or DMF at 90°C show higher efficiency compared to toluene or THF .
Stability and Degradation Pathways
-
Acidic Conditions : The quinazoline core remains stable in dilute HCl but degrades in concentrated H₂SO₄, forming sulfonated byproducts .
-
Basic Conditions : Hydrolysis of the methoxy group occurs in NaOH/EtOH (reflux, 6 h), yielding 7-hydroxy derivatives .
-
Photostability : UV exposure (254 nm) induces C-F bond cleavage in the difluorophenyl group, generating fluorinated radicals .
Key Reaction Data
Biological Relevance and Derivatives
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 2-Quinazolinamine derivatives is their potential as anticancer agents. Research has demonstrated that quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted that similar quinazolinamine compounds showed moderate activity against tumor cell lines such as A549 (bronchial carcinoma) and MCF-7 (breast adenocarcinoma) . The mechanism of action appears to involve inhibition of cell proliferation and induction of apoptosis.
Inhibition of Kinases
Quinazoline derivatives are also recognized for their role as kinase inhibitors. They have been studied for their ability to inhibit specific kinases involved in cancer progression, including the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) . These inhibitors can potentially disrupt signaling pathways critical for tumor growth and metastasis.
Case Studies
Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of related quinazoline compounds, it was found that certain derivatives exhibited significant growth inhibition in gastric adenocarcinoma (AGS) cells with a GI50 value indicating effective concentrations . This suggests that structural modifications can enhance cytotoxicity.
Case Study 2: Kinase Inhibition
Another investigation focused on the kinase inhibitory properties of quinazoline derivatives, revealing that specific substitutions can lead to selective inhibition of VEGFR-3 with an IC50 value indicating potent activity . This highlights the therapeutic potential of these compounds in targeting angiogenesis in tumors.
Data Table: Summary of Biological Activities
| Compound Name | Cell Line Tested | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Quinazolinamine Derivative A | A549 | 0.154 | Apoptosis induction |
| Quinazoline B | MCF-7 | 1.25 | Cell cycle arrest |
| Quinazoline C | AGS | 4.1 | Growth inhibition |
Mechanism of Action
The mechanism of action of 2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, it prevents their activity, leading to the modulation of various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares the target compound with structurally related quinazolinamine derivatives, including the compound from :
Research Findings and Hypotheses
Substituent Position Impact :
- The 2,4-difluorophenyl group at position 6 in the target compound may enhance binding to hydrophobic protein pockets compared to the 6,7-difluoro substitution in ’s compound, which lacks an aromatic ring .
- Methoxy at position 7 likely increases water solubility relative to fluorine, as seen in other quinazolines (e.g., erlotinib’s methoxy group improves bioavailability).
Electronic Effects :
- Methoxy’s electron-donating nature could stabilize the quinazoline ring, altering reactivity compared to electron-withdrawing fluorine substituents in ’s compound .
Biological Activity
2-Quinazolinamine, 6-(2,4-difluorophenyl)-7-methoxy-N-(1-methylethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Formula : C18H19F2N3O
- CAS Number : 914392-29-3
- Molecular Weight : 341.36 g/mol
The compound features a quinazoline core structure, which is known for its diverse biological activities. The presence of difluorophenyl and methoxy groups enhances its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Quinazolinamine | A498 (renal) | 0.89 | Induces apoptosis and cell cycle arrest |
| 2-Quinazolinamine | H460 (lung) | 0.32 | Inhibition of tubulin polymerization |
| 2-Quinazolinamine | COLO205 (colorectal) | 0.40 | Downregulation of cyclins B1 and CDK1 |
These results indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle.
The mechanisms through which 2-quinazolinamine exerts its biological effects include:
- Apoptosis Induction : Studies have shown that treatment with quinazoline derivatives leads to morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation.
- Cell Cycle Arrest : The compound has been observed to cause G2/M phase arrest in several cancer cell lines by modulating key proteins involved in cell cycle regulation, such as cyclin B1 and CDK1.
- Tubulin Binding : Similar compounds have been reported to bind to tubulin, inhibiting microtubule formation, which is crucial for cell division.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is significantly influenced by their structural components:
- Substituents on the Quinazoline Ring : The presence of electron-withdrawing groups (e.g., difluorophenyl) enhances potency.
- Alkyl Groups : N-substituents like isopropyl (as seen in this compound) may improve lipophilicity and cellular uptake.
Research indicates that modifications to the methoxy group can lead to variations in cytotoxicity, suggesting an optimal balance between hydrophobicity and steric hindrance is crucial for activity.
Case Studies
- In Vitro Studies : A study conducted on human ovarian cancer cells demonstrated that treatment with similar quinazoline derivatives resulted in significant growth inhibition and apoptosis induction through caspase activation pathways.
- In Silico Studies : Molecular docking studies have predicted favorable interactions between quinazoline derivatives and tubulin, providing insights into their potential as antimitotic agents.
Q & A
Basic Research Questions
Q. What are the key structural features of this quinazolinamine derivative, and how do they influence its physicochemical properties?
- Answer : The compound contains a bicyclic quinazoline core substituted with a 2,4-difluorophenyl group at position 6, a methoxy group at position 7, and an isopropylamine group at position 2. The dihedral angle between the quinazoline system and the difluorophenyl ring (~81°, as seen in analogous structures) impacts molecular planarity and intermolecular interactions like hydrogen bonding . These structural features influence solubility, crystallinity, and binding affinity to biological targets. X-ray crystallography (as demonstrated in related compounds) is critical for confirming stereoelectronic properties .
Q. What synthetic routes are reported for analogous quinazolinamine derivatives, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves nucleophilic substitution or Pd-catalyzed cross-coupling reactions. For example, methoxy and aryl groups are introduced via Suzuki-Miyaura coupling (using arylboronic acids) or SNAr reactions under basic conditions (e.g., Cs₂CO₃ in DMF) . Solvent choice (e.g., dichloromethane for crystallization) and temperature control (e.g., 277 K) are critical for yield and purity . Optimization requires monitoring by TLC, NMR, and mass spectrometry to track intermediate formation .
Q. How can researchers validate the purity and stability of this compound under experimental conditions?
- Answer : Use a combination of analytical techniques:
- HPLC/MS : To confirm molecular weight and detect impurities.
- ¹H/¹³C NMR : To verify substituent positions and monitor degradation (e.g., demethylation of methoxy groups).
- Thermogravimetric Analysis (TGA) : To assess thermal stability.
- X-ray Diffraction : For crystalline phase validation . Stability studies should include stress testing under varying pH, temperature, and light exposure.
Advanced Research Questions
Q. How do computational models reconcile contradictory structure-activity relationship (SAR) data for quinazolinamine derivatives?
- Answer : Divergent SAR results often arise from methodological differences in receptor-response modeling. For example:
- Single-receptor models (e.g., bioelectronic nose setups) may prioritize specific binding interactions, while multi-receptor agonistic profiles (e.g., heterologous expression systems) capture broader selectivity .
- Hybrid approaches combining molecular docking (e.g., AutoDock Vina) with MD simulations can resolve discrepancies by accounting for dynamic binding modes and solvation effects. Validate predictions with mutagenesis studies or isotopic labeling .
Q. What strategies are recommended for resolving contradictory biological activity data in different assay systems?
- Answer :
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays) .
- Dose-response analysis : Ensure consistent EC₅₀/IC₅₀ measurements across platforms.
- Meta-analysis : Statistically integrate datasets from multiple studies to identify confounding variables (e.g., buffer composition, cell line variability) .
- Control standardization : Use reference inhibitors (e.g., gefitinib for kinase assays) to normalize inter-lab variability .
Q. How can researchers optimize the compound’s pharmacokinetic (PK) profile while retaining target affinity?
- Answer :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability. The 2,4-difluorophenyl group may reduce CYP450-mediated oxidation .
- Prodrug design : Modify the isopropylamine group to improve solubility (e.g., phosphate esters) or blood-brain barrier penetration.
- In silico ADMET prediction : Tools like SwissADME or pkCSM can prioritize derivatives with favorable logP, bioavailability, and low toxicity .
Methodological Considerations
Q. What experimental design principles are critical for ensuring reproducibility in quinazolinamine research?
- Answer :
- Blinded assays : Minimize bias in activity measurements.
- Power analysis : Determine sample size to achieve statistical significance (e.g., α=0.05, β=0.8).
- Replication : Perform triplicate runs for key experiments (e.g., IC₅₀ determination).
- Data transparency : Report raw datasets, instrument parameters, and negative controls .
Q. How should researchers address crystallographic disorder or non-planarity in structural studies?
- Answer :
- Refinement protocols : Use software like SHELXL to model disorder, applying restraints to thermal parameters.
- Hydrogen bonding analysis : Map interactions (e.g., O–H⋯N) to identify stabilizing forces that mitigate disorder .
- Temperature-dependent crystallography : Collect data at multiple temperatures to distinguish static vs. dynamic disorder.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
